Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate
CAS No.: 1289097-37-5
Cat. No.: VC4157425
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.103
* For research use only. Not for human or veterinary use.
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate - 1289097-37-5](/images/structure/VC4157425.png)
Specification
CAS No. | 1289097-37-5 |
---|---|
Molecular Formula | C9H11BrN2O2 |
Molecular Weight | 259.103 |
IUPAC Name | methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate |
Standard InChI | InChI=1S/C9H11BrN2O2/c1-6-3-7(10)9(11-4-6)12-5-8(13)14-2/h3-4H,5H2,1-2H3,(H,11,12) |
Standard InChI Key | XJKGMLMAGMUKCU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N=C1)NCC(=O)OC)Br |
Introduction
Structural Elucidation and Molecular Properties
Core Framework and Substituent Analysis
The compound’s backbone consists of a pyridine ring substituted at positions 2, 3, and 5. The 3-bromo and 5-methyl groups introduce steric and electronic effects that influence reactivity, while the 2-aminoacetate side chain provides a site for further functionalization. The SMILES notation codifies this arrangement, highlighting the bromine atom’s position adjacent to the amino group .
The InChIKey confirms the compound’s unique stereoelectronic profile, with computational models predicting a planar pyridine ring and a gauche conformation for the acetamide-ester side chain .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions for ionized forms reveal insights into gas-phase behavior:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 259.00768 | 147.8 |
[M+Na]⁺ | 280.98962 | 150.3 |
[M-H]⁻ | 256.99312 | 147.6 |
These values correlate with the molecule’s moderate polarity and suggest stable adduct formation in mass spectrometric analysis .
Synthetic Pathways and Optimization
Bromination of Pyridine Precursors
A key intermediate, 2-amino-3-bromo-5-methylpyridine (CAS 17282-00-7), is synthesized via diazotization-bromination of 2-amino-5-methylpyridine using hydrobromic acid and sodium nitrite at 0°C . This method achieves >85% yield, with purity confirmed by -NMR ( 2.30 ppm for CH, 6.49 ppm for NH) .
Esterification and Amide Coupling
Reaction of the brominated amine with methyl chloroacetate in acetonitrile at reflux produces the target compound. Kinetic studies show optimal conversion (92%) after 12 hours using triethylamine as a base, with crude product purification via recrystallization from petroleum ether/ethyl acetate .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for analogous bromopyridines provide benchmarks:
The elevated boiling point reflects strong dipole-dipole interactions from the ester and bromine moieties .
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 150°C, with hydrolytic susceptibility at extreme pH .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation. In a patented route, palladium-catalyzed coupling with boronic acids yields biaryl derivatives active against tyrosine kinases .
Heterocyclic Functionalization
Under basic conditions, the acetamide side chain undergoes cyclocondensation with aldehydes to form imidazolidinones. For example, reaction with formaldehyde produces a five-membered ring system with antitumor activity in preclinical models .
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with min. MS detection in positive ion mode confirms the [M+H] ion at m/z 259.00768 .
Spectroscopic Fingerprints
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